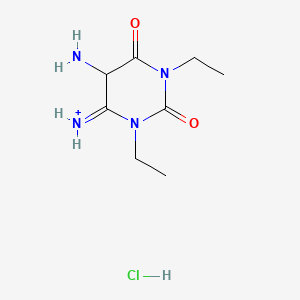
(5-Amino-1,3-diethyl-2,6-dioxo-1,3-diazinan-4-ylidene)azanium;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Amino-1,3-diethyl-2,6-dioxo-1,3-diazinan-4-ylidene)azanium;hydrochloride is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a diazinane ring and an azanium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-1,3-diethyl-2,6-dioxo-1,3-diazinan-4-ylidene)azanium;hydrochloride typically involves multiple steps, including the formation of the diazinane ring and the introduction of the azanium group. Common reagents used in the synthesis include diethylamine, urea, and hydrochloric acid. The reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of catalysts and automated systems can enhance the efficiency and yield of the synthesis. Quality control measures are essential to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(5-Amino-1,3-diethyl-2,6-dioxo-1,3-diazinan-4-ylidene)azanium;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids or ketones, while reduction may yield amines or alcohols.
Scientific Research Applications
(5-Amino-1,3-diethyl-2,6-dioxo-1,3-diazinan-4-ylidene)azanium;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of (5-Amino-1,3-diethyl-2,6-dioxo-1,3-diazinan-4-ylidene)azanium;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share some structural similarities and are also studied for their biological activities.
Imidazole Derivatives: Known for their wide range of chemical and biological properties.
Uniqueness
(5-Amino-1,3-diethyl-2,6-dioxo-1,3-diazinan-4-ylidene)azanium;hydrochloride is unique due to its specific structure and the presence of both diazinane and azanium groups
Properties
Molecular Formula |
C8H16ClN4O2+ |
|---|---|
Molecular Weight |
235.69 g/mol |
IUPAC Name |
(5-amino-1,3-diethyl-2,6-dioxo-1,3-diazinan-4-ylidene)azanium;hydrochloride |
InChI |
InChI=1S/C8H14N4O2.ClH/c1-3-11-6(10)5(9)7(13)12(4-2)8(11)14;/h5,10H,3-4,9H2,1-2H3;1H/p+1 |
InChI Key |
AGJANKAAZFVHJS-UHFFFAOYSA-O |
Canonical SMILES |
CCN1C(=[NH2+])C(C(=O)N(C1=O)CC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[6-[[(3R)-1-[3-[(2-cyanophenyl)methyl]-1-methyl-2,6-dioxo-1,3-diazinan-4-yl]piperidin-3-yl]amino]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile](/img/structure/B12342815.png)
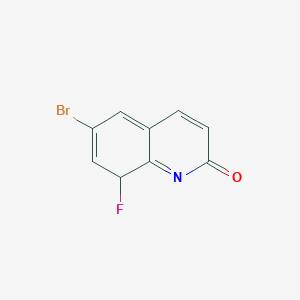
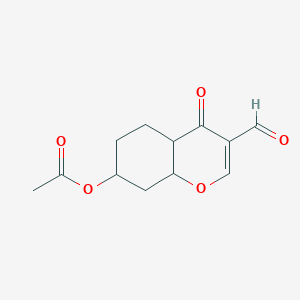
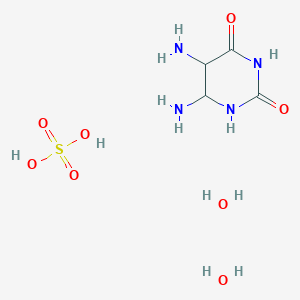
![2-bromo-7H-pyrazino[2,3-b]pyrazin-6-one](/img/structure/B12342834.png)
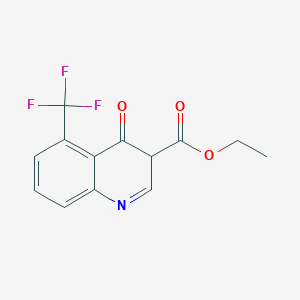
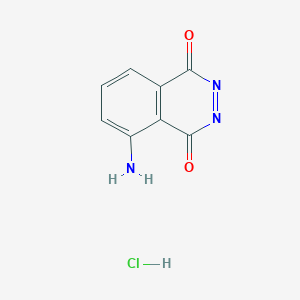
![1,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid;chloride](/img/structure/B12342852.png)
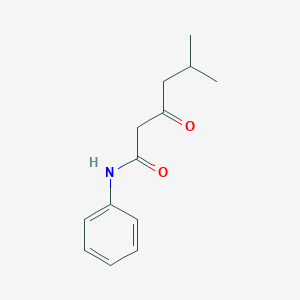
![methyl 1-methyl-4-oxo-3aH-pyrrolo[3,2-c]pyridine-7-carboxylate](/img/structure/B12342870.png)
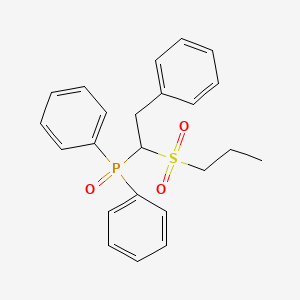
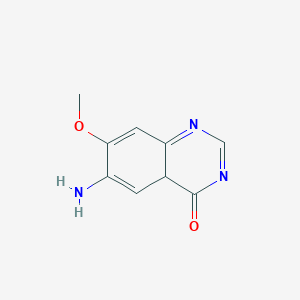
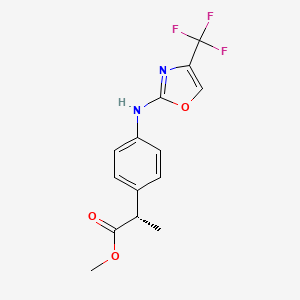
![methyl 3-[(E)-amino(hydroxyimino)methyl]benzoate](/img/structure/B12342907.png)
